
5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride is a complex organic compound characterized by its sulfonyl chloride functional group and trifluoromethoxy substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride typically involves multiple steps, starting with the appropriate benzene derivative. One common approach is to begin with 2-(trifluoromethoxy)benzene, which undergoes sulfonylation to introduce the sulfonyl chloride group. The reaction conditions often require the use of chlorosulfonic acid and a suitable catalyst to facilitate the formation of the sulfonyl chloride group.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, precise temperature control, and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions: 5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl chloride group can be further oxidized to produce sulfonic acids.
Reduction: Reduction reactions can lead to the formation of corresponding sulfides or sulfoxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids
Reduction: Sulfides or sulfoxides
Substitution: Various substituted benzene derivatives
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in the study of enzyme inhibition and as a tool in biochemical assays. Medicine: Industry: The compound's unique properties make it useful in the production of advanced materials and coatings.
作用機序
The mechanism by which 5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
類似化合物との比較
4-(Trifluoromethoxy)benzenesulfonyl chloride
2-Methylsulfonylbenzenesulfonyl chloride
3-(Trifluoromethylsulfonyl)benzenesulfonyl chloride
Uniqueness: 5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride is unique due to its combination of trifluoromethoxy and methylsulfonyl groups, which impart distinct chemical and physical properties compared to its similar counterparts. These properties make it particularly valuable in specific applications where such functionalities are required.
特性
分子式 |
C8H6ClF3O5S2 |
|---|---|
分子量 |
338.7 g/mol |
IUPAC名 |
5-methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClF3O5S2/c1-18(13,14)5-2-3-6(17-8(10,11)12)7(4-5)19(9,15)16/h2-4H,1H3 |
InChIキー |
RGJAAITVQPBPFU-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


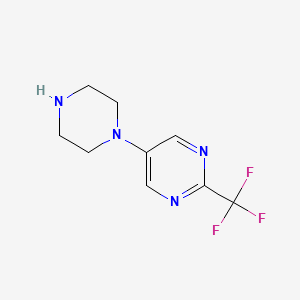
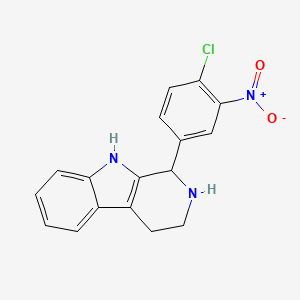
![(1R,2S,5R)-8-((Benzyloxy)carbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15361447.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one;dihydrochloride](/img/structure/B15361454.png)
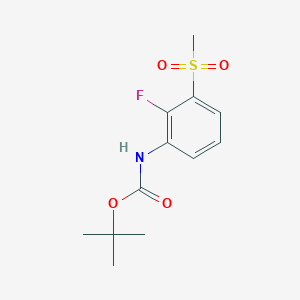
![5-Bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15361467.png)
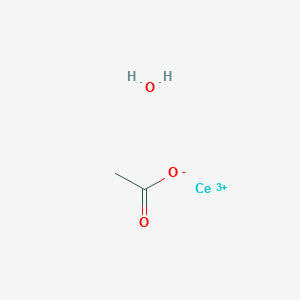
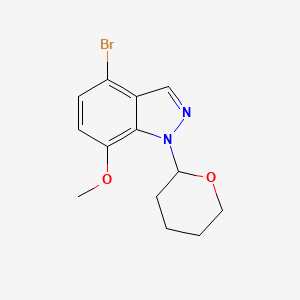
![tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate](/img/structure/B15361482.png)



![(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B15361518.png)
![3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B15361520.png)
